5-(Oxan-2-yl)-1,3-thiazol-2-amine

Description

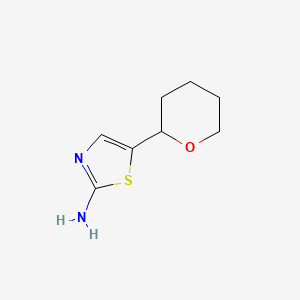

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(oxan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)6-3-1-2-4-11-6/h5-6H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMNCRZZDDUUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxan 2 Yl 1,3 Thiazol 2 Amine and Its Analogues

Established Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. clockss.org The classical reaction involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net For the preparation of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. organic-chemistry.orgyoutube.com

The general mechanism proceeds via a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the halo-ketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole (B372263) ring. ekb.eg This reaction can be catalyzed by various agents and performed under different conditions, including in heated microreactors which can offer conversions similar to or greater than traditional batch syntheses. rsc.org

Adaptations of the Hantzsch synthesis often involve the in situ generation of the α-halo ketone from a starting ketone using halogenating agents like iodine or bromine, which avoids the need to isolate the often lachrymatory and unstable α-halo ketone intermediate. researchgate.netnih.gov

Targeted Synthetic Strategies for 5-Substituted 2-Aminothiazoles

To produce the specific target compound, 5-(Oxan-2-yl)-1,3-thiazol-2-amine, strategies must be employed that introduce the oxane (tetrahydropyran) group at the C5 position of the thiazole ring. This can be achieved either by building the ring with a pre-functionalized precursor or by modifying the pre-formed thiazole ring.

One effective method for C5 functionalization is a two-step protocol involving halogenation followed by nucleophilic substitution. jocpr.com The 2-aminothiazole ring can undergo electrophilic aromatic substitution, with the C5 position being particularly susceptible to halogenation due to the directing effects of the ring heteroatoms. nih.govias.ac.in

The process begins with the halogenation of a 2-aminothiazole core, typically using bromine (Br₂) or N-bromosuccinimide (NBS), to yield a 2-amino-5-halothiazole intermediate. nih.govjocpr.com This halogenated intermediate can then undergo a nucleophilic substitution reaction where the halide is displaced by a suitable nucleophile. jocpr.com To synthesize the target compound via this route, a nucleophile derived from the oxane moiety would be required. For instance, an organometallic reagent such as an oxanyl-boronic acid could be coupled with 2-amino-5-bromothiazole under Suzuki coupling conditions, a reaction known to be effective for C-C bond formation on the thiazole ring. nih.gov

The most direct application of the Hantzsch synthesis for preparing this compound involves the cyclization of thiourea with an α-halo carbonyl compound that already contains the oxane substituent. The key precursor for this reaction would be an α-halo aldehyde or ketone such as 2-chloro-3-(2-thienyl)propanal or, more specifically for the target compound, a molecule like 2-bromo-1-(oxan-2-yl)ethan-1-one . researchgate.net

The general procedure involves reacting the oxane-containing α-halo ketone with thiourea in a suitable solvent, often ethanol, and heating the mixture to reflux. researchgate.netnih.gov The reaction proceeds through the established Hantzsch mechanism to directly form the desired 5-substituted 2-aminothiazole. researchgate.net The synthesis of the required α-halo ketone precursor can typically be achieved by the α-bromination of the corresponding ketone, 1-(oxan-2-yl)ethan-1-one, using standard brominating agents.

Advanced Synthetic Techniques and Methodological Innovations

To improve reaction efficiency, yield, and environmental footprint, modern synthetic techniques have been applied to the synthesis of 2-aminothiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the Hantzsch thiazole synthesis. clockss.orgcapes.gov.br The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods. clockss.org For example, multicomponent reactions to form fused thiazolo[3,2-a]pyrimidine systems from 2-aminothiazole, aldehydes, and ethyl acetoacetate (B1235776) show significantly improved yields and reduced reaction times under microwave heating compared to conventional reflux. clockss.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine Synthesis | Reflux in Acetic Acid, 48 h | ~30% | Microwave Heating, 30 min | 85-93% | clockss.org |

| 2-Aminothiazole Synthesis | Hours | Good | Minutes | High | capes.gov.br |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. clockss.orgnih.gov For the synthesis of 2-aminothiazoles, a common one-pot approach involves the reaction of a ketone, a halogenating agent, and thiourea. clockss.org In this setup, the ketone is first converted in situ to the α-halo ketone, which then immediately reacts with thiourea to form the thiazole ring. beilstein-journals.orgrsc.org

For instance, a mixture of an aromatic methyl ketone and thiourea can be treated with copper(II) bromide. The CuBr₂ serves both as a source of bromine for the initial α-bromination of the ketone and as a catalyst for the subsequent cyclization, affording the 2-aminothiazole derivative in a single procedural step with good to excellent yields. clockss.org This strategy could be directly applied to the synthesis of this compound by using 1-(oxan-2-yl)ethan-1-one as the starting ketone.

Polymer-Supported Synthesis Approaches

The application of solid-phase organic synthesis has provided a powerful platform for the generation of heterocyclic compound libraries, and 2-aminothiazole derivatives are no exception. Polymer-supported synthesis offers advantages such as simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation and parallel synthesis.

Methodologies for the solid-phase synthesis of thiazole-containing scaffolds, such as thiazolo-pyrimidinones and benzothiazoles, have been successfully developed. mdpi.comnih.govacs.org These strategies can be adapted for the synthesis of this compound and its analogues. A common approach involves anchoring a suitable building block to a solid support, such as a Merrifield resin, followed by sequential reactions to construct the thiazole ring and introduce desired diversity elements. rsc.org

For instance, a synthetic route could commence by immobilizing a precursor containing the oxane moiety onto the polymer support. The key thiazole-forming step, often a variation of the Hantzsch reaction, is then performed on the resin-bound substrate. This typically involves the reaction of an immobilized α-haloketone with a thiourea derivative.

Alternatively, a pre-formed thiazole core can be attached to the resin. For example, a polymer-bound 2-aminothiazole resin can be prepared and subsequently functionalized. acs.org The final step involves cleavage of the target molecule from the polymer support, which is commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA). acs.org This traceless cleavage releases the desired 2-aminothiazole derivative into solution, free from resin-bound byproducts and excess reagents.

The efficiency of these solid-phase methods allows for the rapid generation of a library of analogues by varying the building blocks used in the synthesis. mdpi.comnih.gov High yields and purities are often achieved, demonstrating the robustness of polymer-supported approaches in synthesizing complex heterocyclic structures. acs.orgrsc.org

Below is an interactive table summarizing typical steps and conditions found in polymer-supported synthesis of related thiazole derivatives, which are applicable to the target compound.

| Step | Description | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1. Resin Loading | Attachment of a starting material or linker to the solid support (e.g., Merrifield resin). | Starting material with a suitable functional group (e.g., amine, carboxylic acid), base (e.g., DIEA), solvent (e.g., DMF). | rsc.org |

| 2. Cyclization | Formation of the thiazole ring on the solid support. For Hantzsch-type synthesis, this involves reaction of a resin-bound α-haloketone with thiourea. | Thiourea, ethanol, reflux. | acs.orgderpharmachemica.com |

| 3. Diversification (Optional) | Modification of the resin-bound thiazole, such as N-alkylation or N-acylation of the 2-amino group. | Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base. | acs.org |

| 4. Cleavage | Release of the final product from the solid support. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often at elevated temperatures (e.g., 50 °C). | acs.org |

Strategic Considerations in Oxane-Containing 2-Aminothiazole Synthesis

The synthesis of specifically substituted 2-aminothiazoles like this compound requires careful strategic planning, particularly concerning regioselectivity and the use of protecting groups.

Regioselectivity: The substitution pattern on the thiazole ring is determined by the choice of starting materials, a critical consideration in the widely used Hantzsch thiazole synthesis. This reaction condenses an α-haloketone with a thiourea or related thioamide. To achieve the desired 5-(oxan-2-yl) substitution pattern, the synthesis must start with an α-haloketone where the oxane moiety is attached to the carbon that will become C5 of the thiazole ring.

Specifically, the required starting material would be a 1-halo-3-(oxan-2-yl)propan-2-one. The reaction with thiourea would proceed via nucleophilic attack of the sulfur atom on the carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-amino-5-(oxan-2-yl)methyl-1,3-thiazole, which differs slightly from the target name but illustrates the principle. To obtain the target compound directly, 2-halo-1-(oxan-2-yl)ethan-1-one would be a key intermediate, which upon reaction with thiourea, would yield this compound. The regiochemical outcome is thus controlled by the specific structure of the α-haloketone precursor.

Protecting Groups: The 2-amino group of the thiazole core is a versatile functional handle but can also interfere with subsequent synthetic transformations. mdpi.com Its nucleophilicity may lead to undesired side reactions if other parts of the molecule are being modified. Therefore, the use of protecting groups for the 2-amino function can be a crucial strategy.

For example, if modifications are planned on the oxane ring or if coupling reactions are intended at another position, the 2-amino group can be temporarily protected. Common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be employed. The selection of the protecting group depends on its stability to the reaction conditions planned for other steps and the ease of its removal.

Furthermore, the 2-amino group itself is often a site for introducing molecular diversity. Many biologically active 2-aminothiazole derivatives feature substitutions on this nitrogen. nih.gov Synthetic strategies often involve N-acylation, N-sulfonylation, or N-alkylation of the 2-amino group to explore structure-activity relationships (SAR). acs.orgnih.gov For instance, reacting the 2-aminothiazole core with various acid chlorides or sulfonyl chlorides can generate libraries of N-acyl or N-sulfonyl derivatives, respectively. acs.org This highlights the dual role of the 2-amino group as both a site for diversification and a potential site requiring protection.

The table below outlines key strategic decisions in the synthesis of substituted 2-aminothiazoles.

| Consideration | Strategy | Example | Reference |

|---|---|---|---|

| Regioselectivity (C5-Substitution) | Use of a specifically substituted α-haloketone in the Hantzsch synthesis. | Reaction of 2-halo-1-(oxan-2-yl)ethan-1-one with thiourea to yield the 5-(oxan-2-yl) product. | derpharmachemica.comresearchgate.net |

| Protecting the 2-Amino Group | Introduction of a temporary protecting group (e.g., Boc) to prevent side reactions during further modifications. | Boc-protection of the 2-amino group before performing chemistry on another part of the molecule. | mdpi.comnih.gov |

| Diversification at the 2-Amino Group | Direct functionalization of the 2-amino group to create analogues. | N-acylation with various benzoyl chlorides to produce a library of N-benzoyl-2-aminothiazoles. | acs.orgnih.gov |

Chemical Reactivity and Derivatization of 5 Oxan 2 Yl 1,3 Thiazol 2 Amine Scaffold

Electrophilic and Nucleophilic Reactions of the 1,3-Thiazole Ring

The 1,3-thiazole ring in 5-(Oxan-2-yl)-1,3-thiazol-2-amine is an electron-rich system, making it susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the heteroatoms and the existing substituents.

Electrophilic Substitution: Electrophilic substitution reactions on the thiazole (B1198619) ring, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5 position. numberanalytics.compharmaguideline.com The presence of the activating 2-amino group further enhances the electron density at this position, facilitating electrophilic attack. For instance, halogenation of 2-aminothiazoles readily proceeds at the 5-position. rsc.orgrsc.org Studies have shown that bromination of 2-aminothiazoles in solvents like methanol (B129727) or acetic acid leads to the formation of 2-amino-5-bromothiazole. rsc.org This high regioselectivity is attributed to the stability of the intermediate formed during the reaction. rsc.orgrsc.org

Nucleophilic Substitution: While less common, nucleophilic substitution can occur on the thiazole ring, particularly when a good leaving group is present at the C2, C4, or C5 positions. pharmaguideline.com For example, a halogen atom at the C2 position can be displaced by various nucleophiles. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring.

The following table provides examples of electrophilic substitution reactions on the 2-aminothiazole (B372263) core:

| Electrophile | Reagent and Conditions | Position of Substitution | Product | Reference |

| Bromine | Methanolic bromine, 0°C | C5 | 2-Amino-5-bromothiazole | rsc.org |

| Chlorine | N-chlorosuccinimide (NCS) | C5 | 2-Amino-5-chlorothiazole | numberanalytics.com |

| Nitrating mixture | Nitric acid and sulfuric acid | C5 | 2-Amino-5-nitrothiazole | numberanalytics.com |

| Acyl chloride | Lewis acid catalyst | C5 | 2-Amino-5-acylthiazole | numberanalytics.com |

Functional Group Transformations of the 2-Amino Moiety

The 2-amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. mdpi.comnih.gov These reactions are typically carried out in the presence of a base. For example, reaction with chloroacetyl chloride in the presence of potassium carbonate yields N-(thiazol-2-yl)acetamide derivatives. ijpsr.com

Formation of Schiff Bases: The exocyclic amino group can react with aldehydes under mild conditions to form Schiff bases (imines). chemicalbook.com

Urea (B33335) and Thiourea (B124793) Formation: The amino group can be converted to urea or thiourea derivatives by reacting with isocyanates or isothiocyanates, respectively. mdpi.comnih.gov These transformations have been shown to significantly impact the biological activity of the resulting compounds. nih.gov

Diazotization: The 2-amino group can be diazotized and subsequently replaced by various other functional groups, although this reaction can be complex with heterocyclic amines.

The table below summarizes some key transformations of the 2-amino group:

| Reagent | Reaction Type | Product | Reference |

| Acyl chloride/Anhydride | Acylation | N-Acyl-2-aminothiazole | mdpi.comnih.gov |

| Aldehyde | Schiff Base Formation | 2-(Imino)thiazole | chemicalbook.com |

| Isocyanate | Urea Formation | N-Thiazol-2-yl-urea | nih.gov |

| Isothiocyanate | Thiourea Formation | N-Thiazol-2-yl-thiourea | mdpi.comnih.gov |

Modifications and Elaboration of the 5-(Oxan-2-yl) Substituent

The 5-(oxan-2-yl) group, also known as a tetrahydropyranyl (THP) group, is a common protecting group for alcohols and can also be a site for further chemical modification.

Ring Opening and Functionalization: The oxane ring can be opened under acidic conditions to reveal a hydroxyl group and a pentyl chain. This newly formed hydroxyl group can then be further functionalized through esterification, etherification, or oxidation.

Substitution on the Oxane Ring: While less common, it is possible to introduce substituents onto the oxane ring itself, although this typically requires more specialized synthetic methods.

Impact on Reactivity: The presence of the bulky oxan-2-yl group at the C5 position can sterically hinder reactions at the adjacent C4 position of the thiazole ring. The electronic nature of this substituent, being an ether, is generally considered to be weakly electron-donating. researchgate.netnih.gov

Mechanistic Investigations of Key Derivatization Pathways (e.g., C-H activation, halogenation)

C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of thiazole rings. mdpi.comresearchgate.net Palladium- and copper-catalyzed C-H arylation reactions have been developed to introduce aryl groups at the C2 and C5 positions of the thiazole ring. researchgate.netorganic-chemistry.org Mechanistic studies suggest that these reactions can proceed through different pathways, including a concerted metalation-deprotonation mechanism or a Heck-type pathway. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands. researchgate.net

Halogenation: The mechanism of halogenation of 2-aminothiazoles has been studied in detail. rsc.orgrsc.org It is generally accepted to proceed via an addition-elimination mechanism. rsc.orgrsc.org The initial step involves the electrophilic attack of the halogen on the electron-rich C4=C5 double bond of the thiazole ring, leading to the formation of a cyclic halonium ion intermediate. This is followed by the attack of a nucleophile (such as the solvent) and subsequent elimination of a hydrogen halide to afford the 5-halo-2-aminothiazole. rsc.org This mechanism explains the high regioselectivity observed for this reaction. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling of 5 Oxan 2 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide detailed information about electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of 2-aminothiazole (B372263) derivatives. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach. A series of 2-aminothiazole derivatives have been synthesized and their reaction properties investigated using DFT at the B3LYP level of theory. researchgate.net These calculations help in understanding the electronic properties and predicting the reactivity of such compounds. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For instance, in a study of novel heterocyclic compounds containing a 1,3-thiazole moiety, DFT calculations revealed that a lower energy gap correlated with higher antioxidant activity. nih.gov Specifically, one compound with a HOMO-LUMO gap of 5.507 eV was found to be more active than another with a gap of 5.707 eV, indicating it is less stable and more prone to electron transfer. nih.gov

DFT is also employed to optimize the geometries of ligands and their metal complexes, providing insights into their three-dimensional structures at minimum energy. nih.gov The B3LYP functional with various basis sets is commonly used for these optimizations. nih.govresearchgate.net Furthermore, DFT can be used to calculate a range of reactivity descriptors that correlate well with the observed activities of different acetyl derivatives in the synthesis of 2-aminothiazoles. researchgate.net

Ab initio and Semi-Empirical Methods in Conformational Analysis and Electronic Properties

While DFT is highly popular, other quantum mechanical methods also play a role. Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are valuable for conformational analysis and exploring electronic properties.

Conformational analysis of molecules containing a thiazole (B1198619) ring, such as derivatives of 5-(Oxan-2-yl)-1,3-thiazol-2-amine, is crucial as the three-dimensional shape of a molecule dictates its biological activity. Studies on model compounds containing a thiazole-amino acid motif have utilized DFT to perform conformational analyses in different environments. nih.gov These studies have shown that such structural units tend to adopt a semi-extended β2 conformation, which is stabilized by an N-H⋯NTzl hydrogen bond. nih.gov

Internal rotation around single bonds can lead to different rotational isomers or conformers. For a related antimicrobial compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, quantum mechanical calculations using both RHF and DFT/B3PW91 methods were employed to characterize nine possible rotational isomerisms. iu.edu.sa These calculations helped identify the most stable conformers. iu.edu.sa

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as a 2-aminothiazole derivative, might interact with a biological target, typically a protein.

For example, to understand the anticancer potential of certain 3-(2-(5-amino-3-aryl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-ones, molecular docking studies were performed against the human Epidermal Growth Factor Receptor (EGFR). researchgate.net Similarly, docking studies on 2-aminothiazole derivatives have been conducted to investigate their interactions with the active site of enzymes like Hec1/Nek2, which are crucial targets in cancer therapy. tandfonline.comtandfonline.comnih.gov These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding affinity. nih.gov

In a study of 2-aminothiazole derivatives as allosteric modulators of protein kinase CK2, molecular docking suggested a novel binding site at the interface between the αC helix and the glycine-rich loop. nih.gov This information is invaluable for the further optimization of these compounds as potential anticancer drugs. nih.gov The selection of molecules for more intensive computational studies, like molecular dynamics simulations, is often based on their docking scores and binding poses. tandfonline.comnih.gov

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their interactions in a more realistic, solvated environment.

MD simulations have been used to study the binding mechanisms of 2-aminothiazole inhibitors with cyclin-dependent kinase 5 (CDK5). nih.gov These simulations revealed the importance of van der Waals interactions, particularly with the residue Ile10, in determining the binding affinity. nih.gov In another study, newly designed 2-aminothiazole derivatives targeting Hec1/Nek2 were subjected to MD simulations to confirm the stability of their binding. tandfonline.comnih.gov

The stability of the docked complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. acs.org For instance, a 100 ns MD simulation of a promising 2-aminothiazole derivative with aurora kinase (1MQ4) confirmed the stable binding of the compound. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on 2-Aminothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on 2-aminothiazole derivatives have been performed for various biological activities, including anticancer and anti-prion activities. tandfonline.comexcli.de These studies involve generating a set of molecular descriptors and then using statistical methods to build a model that can predict the activity of new, untested compounds. tandfonline.com

Descriptor Generation and Selection

The first step in a QSAR study is the calculation of a wide range of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors. For a series of 2-aminothiazole derivatives with Hec1/Nek2 inhibitory activity, a total of 1135 descriptors were initially calculated. tandfonline.com

Given the large number of descriptors, a crucial step is to select the most relevant ones that are highly correlated with the biological activity and have low inter-correlation. nih.gov Various methods, such as the least absolute shrinkage and selection operator (lasso) and attribute evaluators, are used for descriptor selection. nih.govlaccei.org In a study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors, the final QSAR model was built using three significant descriptors: Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and RPSA (representing total molecular surface area). tandfonline.comnih.gov Another QSAR study on 2-aminothiazole derivatives as aurora kinase inhibitors identified five important variables: PSA, EstateVSA5, MoRSEP3, MATSp5, and RDFC24. acs.org

The developed QSAR models are then validated internally and externally to ensure their predictive power. imist.ma A statistically robust QSAR model can be a powerful tool for designing new, more potent 2-aminothiazole derivatives. tandfonline.com

Model Development and Validation

The development and validation of computational models for 2-aminothiazole derivatives have been a key focus in medicinal chemistry research, aiming to predict their biological activities and guide the design of new therapeutic agents. The primary techniques used include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies on 2-aminothiazole derivatives have been instrumental in identifying the key molecular features that govern their biological activities, such as anticancer and antioxidant effects. tandfonline.comnih.gov These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activities.

For instance, a QSAR study on a series of 2-aminothiazole derivatives as potential anticancer agents identified several key descriptors that influence their inhibitory activity against specific protein kinases. tandfonline.comtandfonline.com The development of such a model typically involves the following steps:

Data Set Selection: A series of 2-aminothiazole derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

Interactive Data Table: Statistical Parameters of a Representative QSAR Model for 2-Aminothiazole Derivatives tandfonline.comtandfonline.com

| Parameter | Value | Description |

| R² | 0.8436 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. |

| Q² (LOO) | 0.7965 | Cross-validated R² from leave-one-out cross-validation, a measure of the model's predictive ability. |

| R²ext | 0.6308 | Coefficient of determination for the external test set, indicating the model's performance on new data. |

This table presents statistical data from a QSAR study on a series of 2-aminothiazole derivatives, not specifically this compound.

Molecular Docking:

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein. In the context of 2-aminothiazole derivatives, docking studies have been used to elucidate their interactions with various enzymes and receptors. For example, the antioxidant potential of some 2-aminothiazole derivatives was investigated by docking them into the active sites of oxidoreductase proteins. asianpubs.org These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-aminothiazole derivatives, DFT calculations have been utilized to determine optimized geometries, electronic properties (such as HOMO and LUMO energies), and spectroscopic features. nih.gov These calculations provide fundamental insights into the reactivity and stability of the molecules. For instance, the HOMO-LUMO energy gap can be correlated with the chemical reactivity and kinetic stability of a compound.

While the specific computational data for this compound is not available, the established models and methodologies for the 2-aminothiazole class of compounds provide a robust foundation for its future in silico evaluation. Such studies would be invaluable in predicting its biological profile and guiding further experimental research.

Biological and Biomedical Research Investigations of 5 Oxan 2 Yl 1,3 Thiazol 2 Amine Derivatives

In vitro Enzyme Inhibition Studies

Derivatives of the 2-aminothiazole (B372263) scaffold have been rigorously tested for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Identification of Targeted Enzymes

Research has identified several key enzymes that are effectively inhibited by 2-aminothiazole derivatives. These include enzymes implicated in neurological disorders, metabolic diseases, and cancer.

Carbonic Anhydrases (CA): Certain 2-aminothiazole derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole is a notable inhibitor of hCA I. nih.gov The inhibition of hCA II is particularly relevant for conditions like glaucoma. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission and targets in Alzheimer's disease, are also inhibited by this class of compounds. The derivative 2-amino-4-(4-bromophenyl)thiazole (B182969) has been identified as a potent inhibitor of both AChE and BChE. nih.gov

PI3K/mTOR: In the realm of oncology, thiazole (B1198619) derivatives have been developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov

α-Glucosidase and α-Amylase: Derivatives combining a thiazole and a pyrazole (B372694) scaffold have shown significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood glucose regulation. nih.gov This makes them promising candidates for anti-diabetic therapies. nih.govnih.gov

Cyclooxygenase-2 (COX-2): Certain thiazole derivatives containing a pyrazole moiety have also been identified as inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov

Table 1: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Derivative Class | Target Enzyme | Example Inhibitor | Inhibition (Ki or IC50) |

|---|---|---|---|

| Phenyl-substituted 2-aminothiazoles | Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki: 0.008 µM nih.gov |

| Phenyl-substituted 2-aminothiazoles | Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | Ki: 0.124 µM nih.gov |

| Phenyl-substituted 2-aminothiazoles | Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki: 0.129 µM nih.gov |

| Phenyl-substituted 2-aminothiazoles | Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki: 0.083 µM nih.gov |

| Hydrazinyl-1,3-thiazoles | PI3Kα | Compound 3b* | IC50: 0.08 µM nih.gov |

| Hydrazinyl-1,3-thiazoles | mTOR | Compound 3b* | IC50: 0.46 µM nih.gov |

| Pyrazole-thiazole hybrids | α-Glucosidase | Compound 16k** | IC50: 0.128 µM nih.gov |

| Pyrazole-thiazole hybrids | α-Amylase | Compound 16e** | IC50: 7.74 µM nih.gov |

| Pyrazole-thiazole hybrids | COX-2 | Compound 16c** | IC50: 0.04 µM nih.gov |

\Compound 3b: A hydrazinyl-1,3-thiazole derivative with 2-ethoxyphenol (B1204887) and 3-nitrophenyl substituents.* nih.gov

\*Compounds 16c, 16e, 16k: Thiazole derivatives with a pyrazole scaffold.* nih.gov

Mechanistic Classification of Inhibition

The mechanisms by which these derivatives inhibit their target enzymes are being actively investigated. While detailed kinetic studies are available for some, others are still under exploration.

Competitive Inhibition: Kinetic studies have revealed that some derivatives act as competitive inhibitors. For example, certain pyrazoline compounds, which can be structurally related to thiazole hybrids, have been shown to inhibit urease in a competitive manner. nih.gov

Allosteric Modulation: Thiazole carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors. nih.gov This means they bind to a site on the receptor that is different from the main ligand-binding site, altering the receptor's response. nih.gov Similarly, some thiazole activators of AMPK are thought to act allosterically, potentially by mimicking AMP. nih.gov

Exploration of Molecular Mechanisms of Action in Cellular Systems (in vitro)

Beyond direct enzyme inhibition, research has delved into the effects of 2-aminothiazole derivatives on complex cellular processes, including signaling pathways and protein function.

Interaction with Cellular Receptors and Signaling Pathways

These compounds have been found to modulate several critical cellular signaling pathways and receptors.

AMP-Activated Protein Kinase (AMPK) Pathway: Thiazole derivatives have been identified as activators of AMPK, a central regulator of cellular energy homeostasis. nih.govgoogle.com Activation of AMPK can have therapeutic benefits in metabolic diseases like diabetes. google.com Some of these activators are proposed to function as AMP mimetics, binding to the γ-subunit of the kinase. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Thiazole and related thiadiazole derivatives have been shown to be potent agonists of PPARδ and PPARγ. nih.govnih.gov These are nuclear receptors that play crucial roles in regulating metabolism and inflammation. Agonism of PPARs is a validated strategy for treating dyslipidemia and type 2 diabetes. nih.govnih.gov

AMPA Receptors: In the central nervous system, thiazole carboxamide derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are fundamental to fast excitatory synaptic transmission, and their modulation has potential for treating various neurological disorders. nih.gov

PI3K/mTOR Pathway: By inhibiting PI3K and mTOR, thiazole derivatives can block this critical signaling cascade, which promotes cell growth, proliferation, and survival. nih.gov This mechanism is a cornerstone of their investigation as anticancer agents, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Modulation of Protein Function (e.g., protein kinases)

The ability of 2-aminothiazole derivatives to modulate the function of protein kinases is a significant area of research.

PI3K/mTOR: As previously mentioned, these dual-specificity kinases are key targets. Compounds have been identified that show inhibitory activity comparable to established reference drugs in vitro. nih.gov

AMPK: As a serine/threonine kinase, AMPK is functionally modulated by thiazole derivatives that act as activators. nih.gov

ALK5 (TGF-β type I receptor kinase): A series of 5-(pyridin-2-yl)thiazoles bearing specific side chains at the 2-amino position have been evaluated for their inhibitory activity against ALK5, a kinase involved in cellular growth, differentiation, and fibrosis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives. By systematically modifying the chemical structure, researchers can identify key features required for biological activity.

Key findings from SAR studies on various 2-aminothiazole series include:

Substitutions on the Phenyl Ring: In studies of COX-2 and α-glucosidase inhibitors, substitutions on the phenyl ring attached to the thiazole core were found to be critical. For example, compounds with a 4-methylphenyl or 4-methoxyphenyl (B3050149) group demonstrated potent activity. nih.gov

N-2 Position of the Aminothiazole: This position has been shown to be highly flexible for modification. A study on antitubercular 2-aminothiazoles found that introducing substituted benzoyl groups at the N-2 position dramatically improved activity by over 128-fold compared to the initial hit compound. nih.gov

C-4 and C-5 Positions of the Thiazole Ring: The substituents at these positions are also crucial. For antitubercular activity, a 2-pyridyl moiety at C-4 was found to be intolerant to modification. nih.gov In another series targeting PI3K/mTOR, a thiazole derivative connected to a 2-ethoxyphenol moiety via a hydrazone linker and a 3-nitrophenyl ring at the C-4 position showed the highest cytotoxic potential. nih.gov

Planarity: For some derivatives, the co-planarity between the thiazole ring and an adjacent phenyl ring has been noted as a significant structural feature. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 2-Aminothiazole Derivatives

| Scaffold Position | Modification | Effect on Biological Activity | Target |

|---|---|---|---|

| N-2 Position | Introduction of substituted benzoyl groups | >128-fold improvement in activity | Mycobacterium tuberculosis nih.gov |

| C-4 Position | 2-Pyridyl moiety | Intolerant to modification, essential for activity | Mycobacterium tuberculosis nih.gov |

| C-4 Position | 3-Nitrophenyl ring | Highest cytotoxic potential in the series | PI3K/mTOR nih.gov |

| Linker at C-5 | Hydrazone with 2-ethoxyphenol | Highest cytotoxic potential in the series | PI3K/mTOR nih.gov |

| General | Para-halogen and hydroxy derivatives | Remarkable potential | MCF-7 cancer cell line / Antioxidant uni.lu |

| General | Electron-withdrawing groups (Cl, NO2) | Moderate to promising activity | Antimicrobial uni.lu |

Influence of Substituent Variations on Biological Potency

The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of various substituents on the thiazole ring and the 2-amino group. Structure-activity relationship (SAR) studies on diverse 2-aminothiazole analogs reveal key insights into what drives their potency against different biological targets.

Substitutions at the C4 and C5 positions of the thiazole ring, as well as modifications of the 2-amino group, have been shown to modulate the biological effects of these compounds. For instance, in a series of 2-aminothiazole derivatives investigated for their anticancer properties, the introduction of different aryl groups at the C4 position and various substitutions on the 2-amino group led to a range of cytotoxic activities against several cancer cell lines.

To illustrate the impact of these substitutions, the following table summarizes the antiproliferative activity of a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which were designed based on the structure of the kinase inhibitor dasatinib.

| Compound ID | R Group (Substituent on Phenylamide) | Cell Line | IC50 (µM) |

| Dasatinib | - | K562 | 11.08 |

| Compound 21 | 2-chloro-6-methyl | K562 | 16.3 |

| Compound 21 | 2-chloro-6-methyl | MCF-7 | 20.2 |

| Compound 21 | 2-chloro-6-methyl | HT-29 | 21.6 |

| Compound 21 | 2-chloro-6-methyl | MDA-MB-231 | > 100 |

Data sourced from a study on novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. The data shows that while compound 21 has potency against the K562 leukemia cell line, it is less active against other cancer cell lines compared to dasatinib, highlighting the role of specific substitutions in determining the selectivity and potency of these derivatives.

In another study focusing on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, compound 27 demonstrated significant antiproliferative activity against HeLa and A549 cancer cell lines, with an IC50 value of 1.6 ± 0.8 µM against HeLa cells. This underscores the importance of the substituent at the 2-amino position for cytotoxic potency. psu.edu

Design Principles for Enhanced Selectivity and Efficacy

The development of 2-aminothiazole derivatives with improved selectivity and efficacy hinges on a deep understanding of their mechanism of action and their interaction with biological targets. A key strategy involves the design of molecules that can selectively bind to a specific target, thereby minimizing off-target effects.

One successful approach has been the design of 2-aminothiazole derivatives as kinase inhibitors. scholarsresearchlibrary.com For example, by modifying the substituents on the thiazole ring, researchers have been able to develop potent and selective inhibitors of specific kinases involved in cancer progression. The design of these inhibitors often involves computational modeling to predict the binding affinity of different derivatives to the target kinase.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives led to the discovery of highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). Medicinal chemistry optimization of this series resulted in an orally bioavailable inhibitor with remarkable selectivity, which showed significant tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia. scholarsresearchlibrary.com

The following table presents data on the inhibitory activity of selected 2-aminothiazole derivatives against different kinases, illustrating the potential for achieving selectivity through targeted chemical modifications.

| Compound | Target Kinase | IC50 (nM) |

| Dasatinib | Bcr-Abl | <1 |

| Dasatinib | SRC family kinases | <1 |

| Compound 83 | CDK4 | Potent |

| Compound 83 | CDK6 | Potent |

This table highlights the potent and selective nature of certain 2-aminothiazole derivatives against specific kinase targets.

Development of Chemical Probes and Tools for Biological Research

The versatility of the 2-aminothiazole scaffold also lends itself to the development of chemical probes and tools for biological research. These probes are instrumental in identifying and validating new drug targets, elucidating biological pathways, and in diagnostic applications.

For instance, fluorescently labeled 2-aminothiazole derivatives can be synthesized to serve as probes for imaging and tracking biological molecules and processes within living cells. A fluorescein-labeled derivative of the 2-aminothiazole compound 17 was developed as a quantitative probe for the identification and development of new inhibitors of Karyopherin-β1 (KPNB1), a protein implicated in cancer. psu.edu

The design of such probes involves incorporating a reporter group, such as a fluorophore, into the 2-aminothiazole scaffold without significantly compromising its binding affinity for the target of interest. The development of these tools opens up new avenues for studying the complex biological systems that these derivatives can modulate.

Future Research Directions and Translational Perspectives for 5 Oxan 2 Yl 1,3 Thiazol 2 Amine Chemistry

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field, with the Hantzsch thiazole (B1198619) synthesis being a common method. researchgate.net This involves the reaction of α-haloketones with thiourea (B124793). researchgate.net However, the creation of more complex and diverse analogues of 5-(Oxan-2-yl)-1,3-thiazol-2-amine necessitates the development of more advanced and efficient synthetic routes.

Future efforts are likely to focus on:

One-Pot Reactions: Developing multi-component reactions that allow for the construction of complex thiazole derivatives in a single step, improving efficiency and reducing waste. researchgate.net

Novel Cyclization Strategies: Exploring new methods for forming the thiazole ring, potentially utilizing different starting materials or catalysts to introduce a wider range of functional groups. For instance, an in situ cyclization approach has been used to afford thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. mdpi.com

Stereoselective Synthesis: Given the chiral nature of the oxane ring, developing synthetic methods that can control the stereochemistry at this position will be crucial for investigating the structure-activity relationship (SAR) of different stereoisomers.

Late-Stage Functionalization: Creating methods to modify the core structure of this compound at a late stage of the synthesis. This would enable the rapid generation of a library of analogues for biological screening. For example, a Suzuki reaction has been used to introduce an aryl group at the 5-position of a 2-aminothiazole derivative. mdpi.comnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminothiazole moiety is a privileged scaffold, meaning it can bind to a variety of biological targets. nih.gov Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Future research into the biological activities of this compound and its analogues could explore:

Kinase Inhibition: Many 2-aminothiazole derivatives are potent kinase inhibitors. Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, features a 2-aminothiazole core. semanticscholar.org Screening analogues of this compound against a panel of kinases could identify new anticancer agents. nih.gov

Neurodegenerative Diseases: Some 2-aminothiazole analogues have shown potential as neuroprotective agents. Investigating the ability of these compounds to modulate targets relevant to diseases like Alzheimer's and Parkinson's could open new therapeutic avenues.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The 2-aminothiazole scaffold has been a fruitful starting point for the development of such compounds. mdpi.commdpi.com

Helicase Inhibition: A high-throughput screen of over 355,000 compounds identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivative as a potent inhibitor of Bloom helicase, a potential target for cancer therapy. nih.gov This suggests that related thiazole compounds could also be explored for this activity.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound core, modern drug discovery technologies will be indispensable.

Combinatorial Chemistry: The development of robust synthetic routes will enable the creation of large libraries of analogues through combinatorial chemistry. aminer.org This involves systematically varying the substituents on the thiazole and oxane rings to generate a diverse set of compounds for screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Integrating combinatorial synthesis with HTS will accelerate the identification of lead compounds with desired biological activities. For example, HTS was instrumental in discovering a novel series of thiazole-based SIRT2 inhibitors. mdpi.com

Computational Design and Predictive Modeling for De Novo Compound Generation

Computational tools are increasingly used to guide and rationalize the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of the analogues with their biological activity. nih.gov These models can then be used to design new compounds with enhanced potency.

Molecular Docking: Docking simulations can predict how the synthesized compounds will bind to the active site of a target protein. nih.govresearchgate.net This information can be used to understand the binding mode of active compounds and to design new analogues with improved binding affinity.

De Novo Design: Computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity for a specific target. These de novo designed compounds can then be synthesized and tested experimentally.

Applications in Materials Science and Other Chemical Fields

While the primary focus for thiazole derivatives has been in medicinal chemistry, their unique electronic and physical properties suggest potential applications in other areas.

Organic Dyes: Thiazole-containing compounds have been investigated as dyes for synthetic fibers. researchgate.net The introduction of the oxane ring could modulate the photophysical properties of these dyes, leading to new colors or improved performance characteristics.

Corrosion Inhibitors: 2-Aminothiazoles have been shown to act as corrosion inhibitors for mild steel. researchgate.net The specific substituents on the thiazole ring can influence their effectiveness, and the 5-(oxan-2-yl) group could offer unique advantages.

Complexation Agents: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, making them useful as ligands in coordination chemistry. researchgate.net The oxane ring could influence the coordination properties and the stability of the resulting metal complexes.

Q & A

Q. What are the established synthetic routes for 5-(Oxan-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a thiazol-2-amine precursor with an oxane-containing moiety. For example, a method analogous to the synthesis of 5-chlorothiazol-2-amine derivatives () involves reacting 2-aminothiazole with oxane-substituted acyl chlorides or alkyl halides under basic conditions (e.g., pyridine or NaHCO₃). Key factors include:

- Solvent choice : Pyridine or DMF is often used to stabilize intermediates.

- Temperature : Room temperature to mild heating (40–60°C) minimizes side reactions.

- Purification : Chromatography or recrystallization from methanol/water mixtures improves purity .

Variations in oxane substitution (e.g., 1,4-dioxane vs. oxolane) may require adjusted stoichiometry .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs .

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry, while IR identifies amine and thiazole functional groups. Mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Substituent effects : Minor changes in the oxane ring (e.g., methyl groups) or thiazole substitution alter binding to targets like PFOR enzymes or mGluR5 receptors .

- Assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or concentrations (µM vs. nM ranges) impact efficacy. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted applications?

- Lipophilicity modulation : Introducing electron-withdrawing groups on the oxane ring improves blood-brain barrier penetration.

- Metabolic stability : Deuterating labile hydrogen atoms (e.g., NH₂) or substituting thiazole with oxadiazole reduces hepatic clearance .

- In silico modeling : Docking studies with mGluR5 or cytochrome P450 enzymes predict ADME profiles .

Q. How do crystallographic data inform structure-activity relationship (SAR) studies?

X-ray structures reveal:

- Hydrogen-bonding networks : Centrosymmetric dimers (via N–H⋯N bonds) stabilize the crystal lattice, which may correlate with solid-state stability .

- Conformational flexibility : The oxane ring’s chair vs. boat conformation affects binding pocket compatibility. SHELXL refinement can quantify torsional angles to guide SAR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Asymmetric synthesis of oxane moieties requires catalysts like BINOL-phosphoric acids.

- Byproduct control : Overalkylation at the thiazole NH₂ group is minimized using protecting groups (e.g., Boc) .

- Process analytics : In-line FTIR monitors reaction progress to avoid racemization .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s mechanism of action?

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models.

- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics after treatment identifies downstream targets .

- Structural biology : Co-crystallization with putative targets (e.g., PFOR enzyme) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.